4-(2-Tert-butyl-5-nitrophenyl)pyridine
Description
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(2-tert-butyl-5-nitrophenyl)pyridine |
InChI |
InChI=1S/C15H16N2O2/c1-15(2,3)14-5-4-12(17(18)19)10-13(14)11-6-8-16-9-7-11/h4-10H,1-3H3 |
InChI Key |
PIXPZEMJRYOPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Identified:
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (–3): Substituents: Chloro, nitro, methyl, ethyl, bromo. Molecular weights: 466–545 g/mol, higher than 4-(2-Tert-butyl-5-nitrophenyl)pyridine (estimated ~290–310 g/mol). Melting points: 268–287°C, significantly higher than the tert-butyl-nitro compound, likely due to increased molecular symmetry and hydrogen bonding from amino groups .
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine ():
- Features a nitro group at the 5-position and a bulky tert-butyldimethylsilyloxy substituent.
- The tert-butyl group enhances hydrophobicity, comparable to the target compound, but the iodine atom introduces additional steric and electronic effects .
4-(2-Aminophenethyl)pyridine (): Molecular weight: 198.26 g/mol. Melting point: 76°C, much lower than nitro-containing analogues, highlighting the impact of nitro groups on intermolecular interactions.
Physicochemical Properties
*Estimated based on substituent effects: tert-butyl reduces melting points compared to polar groups like nitro or amino.
Electronic and Reactivity Profiles
- Nitro Group Impact: The nitro group in this compound withdraws electron density, polarizing the aromatic system. This contrasts with electron-donating groups (e.g., amino in ), which increase electron density and reactivity toward electrophiles .
- HOMO-LUMO Gaps: For 4-(1-aminoethyl)pyridine (), a HOMO-LUMO gap of 6.08 eV suggests bioactivity.
Preparation Methods
Alkylation and Nitration of 2,5-Di-Tert-Butylphenol
The initial step involves reacting 2,5-di-tert-butylphenol with alkyl chloroformates (e.g., ethyl chloroformate) in the presence of organic bases such as pyridine or triethylamine. This yields 2,4-di-tert-butylphenyl alkyl carbonates, which undergo nitration with potassium nitrate in sulfuric acid at 0–10°C. The nitration step produces a mixture of 2,4-di-tert-butyl-5-nitro phenyl alkyl carbonate and its 6-nitro regioisomer, with the former predominating due to steric and electronic effects.
Example Reaction Conditions for Nitration
| Parameter | Value |
|---|---|
| Starting Material | 2,5-Di-tert-butylphenol (500 g) |
| Nitrating Agent | KNO₃ (143.35 g) |
| Solvent | Sulfuric acid (1250 mL) |
| Temperature | 0–10°C |
| Reaction Time | 40–60 minutes |
Hydrolysis and Isolation of 2,4-Di-Tert-Butyl-5-Nitrophenol
The nitrated intermediates are hydrolyzed using inorganic bases (e.g., NaOH) to yield 2,4-di-tert-butyl-5-nitrophenol. Crystallization with aliphatic solvents like hexane or heptane isolates the 5-nitro isomer from the 6-nitro byproduct, achieving a purity >98%. This step is critical for ensuring regiochemical fidelity in subsequent reactions.
Catalytic Reduction to 2,4-Di-Tert-Butyl-5-Aminophenol
The nitro group in 2,4-di-tert-butyl-5-nitrophenol is reduced to an amine using catalytic hydrogenation. Two methods are prominent:
Raney Nickel Catalysis
Dissolving 2,4-di-tert-butyl-5-nitrophenol (100 g) in isopropyl alcohol (400 mL) under hydrogen pressure (4–6 kg) with Raney nickel (20 g) achieves full reduction within 90–240 minutes at room temperature. The crude product is crystallized from toluene, yielding 55–70 g of 2,4-di-tert-butyl-5-aminophenol as a light pink solid.
Palladium Carbon Catalysis
Alternative protocols employ palladium carbon (5% wet) with methanesulfonic acid to adjust the pH to 3–4. This method offers comparable yields but requires stricter control over catalyst activation and solvent purity.
Comparative Analysis of Reduction Methods
| Parameter | Raney Nickel | Palladium Carbon |
|---|---|---|
| Catalyst Loading | 20 g | 20 g (5% wet) |
| Acid Additive | None | Methanesulfonic acid |
| Yield | 55–70 g (70–85%) | 55–70 g (70–85%) |
| Purity | >99% by HPLC | >99% by HPLC |
Pyridine Ring Formation and Coupling
The final step involves coupling 2,4-di-tert-butyl-5-aminophenol with a pyridine precursor. A representative method uses 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and methyl chloroformate in 2-methyltetrahydrofuran (2-MeTHF) with propane phosphonic acid anhydride. The reaction proceeds at 45–50°C for 8–10 hours, followed by hydrolysis with sodium methoxide to yield the target compound.
Key Reaction Parameters
-
Coupling Agent : Propane phosphonic acid anhydride (1.7 eq)
-
Base : Pyridine (2.0 eq)
-
Solvent : 2-MeTHF (12.5 vol)
-
Temperature : 45–50°C
-
Workup : Acidification with HCl and crystallization from acetonitrile/water.
Purification and Crystallization Strategies
Solvent Selection
Crystallization from toluene at 0–5°C effectively removes impurities, yielding >99% pure this compound. Aliphatic solvents like heptane are preferred for intermediate isolation due to their low polarity and high volatility.
Drying Conditions
Semi-dry solids are further purified by slurrying in toluene at 70–80°C, followed by cooling to 0–5°C. This step eliminates residual solvents and byproducts, ensuring a final moisture content <0.1%.
Optimization of Reaction Conditions
Temperature Control
Maintaining nitration temperatures below 10°C minimizes byproduct formation, while hydrogenation at room temperature prevents catalyst deactivation.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-tert-butyl-5-nitrophenyl)pyridine, and how do reaction conditions influence yield?
The synthesis of pyridine derivatives often employs cross-coupling reactions. For example, Suzuki-Miyaura coupling is effective for aryl-aryl bond formation, as demonstrated for structurally similar compounds (e.g., 4-(anthracen-9-yl)pyridine synthesis using 9-bromoanthracene and pyridin-4-ylboronic acid) . Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a 1:1 molar ratio.
- Solvent : Toluene/ethanol (3:1) under reflux.
- Purification : Column chromatography on silica gel with hexane/ethyl acetate gradients.
Yield optimization requires controlling temperature, stoichiometry, and avoiding nitro-group reduction.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking, as seen in 4-(anthracen-9-yl)pyridine with Cg⋯Cg distances of 3.6061 Å) .
- NMR : ¹H and ¹³C NMR identify substituent effects; the tert-butyl group typically shows a singlet at ~1.3 ppm (¹H) and 29–35 ppm (¹³C).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₅H₁₇N₂O₂⁺ requires m/z 265.12).
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
The tert-butyl group enhances steric hindrance, reducing undesired side reactions (e.g., electrophilic substitution) while improving thermal stability. In crystal structures, bulky substituents like tert-butyl often disrupt dense packing, favoring lamellar networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for nitro-substituted pyridines?
Discrepancies in NMR or XRD data may arise from dynamic effects (e.g., rotational barriers) or polymorphism. Strategies include:
- Variable-temperature NMR : Detects conformational changes.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare with experimental data .
- Alternative crystallization : Solvent evaporation vs. diffusion methods yield different polymorphs, as seen in anthracene-pyridine derivatives .
Q. What role does this compound play in supramolecular assemblies or coordination polymers?
The nitro group acts as a hydrogen-bond acceptor, while the pyridine ring coordinates to metals (e.g., Cu²⁺ or Pd²⁺). In related compounds, C–H⋯O/N interactions stabilize 1D chains or 2D networks . Applications include:
- Metal-organic frameworks (MOFs) : For gas storage or catalysis.
- Sensors : Nitroaromatics are sensitive to electron-deficient environments.
Q. How can this compound’s biological activity be systematically evaluated in drug discovery?
- Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina. The nitro group may form hydrogen bonds with catalytic lysine residues.
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC₅₀ determination). Compare with analogs like 4-(4-dimethylaminophenyl)pyridine, which shows anticancer potential .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Nitro-group reduction during prolonged heating. Mitigate with inert atmospheres (N₂/Ar).
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability.
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidation : The nitro group is stable, but the pyridine ring may form N-oxide derivatives under strong oxidants (e.g., mCPBA) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties.
Methodological Guidance
Q. Designing experiments to study intermolecular interactions in the solid state
- Single-crystal XRD : Resolve C–H⋯π and π–π interactions. For example, 4-(anthracen-9-yl)pyridine forms cyclic dimers via C–H⋯C interactions (2.7391 Å) .
- Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H⋯H, C⋯H contacts).
Q. Assessing environmental and toxicological risks in laboratory handling
- Ecotoxicity : Limited data exist for similar compounds, but assume persistence due to aromatic stability. Use OECD 301 guidelines for biodegradability testing .
- Safety protocols : Wear nitrile gloves and eye protection; avoid inhalation (LD₅₀ data unavailable; prioritize fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
